![molecular formula C12H15ClO3 B2686202 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid CAS No. 1506082-63-8](/img/structure/B2686202.png)
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid, also known as fenofibric acid, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs known as fibrates and works by reducing the production of triglycerides and increasing the levels of good cholesterol in the body. In addition to its clinical use, fenofibric acid has also been extensively studied for its potential application in scientific research.
科学的研究の応用
Quantitative Determination in Aromatic Compounds
In research led by Gracia-Moreno et al. (2015), a method was developed for the quantitative determination of hydroxy acids, which are precursors to significant aroma compounds in wine and other alcoholic beverages. This method involved preconcentration, derivatization, and analysis via GC-MS, highlighting the role of such compounds in influencing the sensory characteristics of alcoholic products. Although the study did not directly mention 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid, the methodologies applied could potentially be adapted for its analysis due to the structural similarities among hydroxy acids (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of γ-Fluorinated α-Amino Acids
A study by Laue et al. (2000) explored the stereoselective synthesis of γ-fluorinated α-amino acids, utilizing hydroxy acids as intermediates in the synthesis process. This work demonstrates the utility of hydroxy acids in the synthesis of complex molecules, potentially including derivatives of this compound for the development of novel compounds with biological activity (Laue, Kröger, Wegelius, & Haufe, 2000).
Anticancer Activity of Organotin(IV) Complexes
Research conducted by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes revealed their potential as anticancer drugs. The study found significant cytotoxicity against a range of human tumor cell lines, emphasizing the critical role of hydroxy acids and their derivatives in medicinal chemistry and cancer research (Basu Baul, Basu, Vos, & Linden, 2009).
Earthworms Stimulating Herbicide Degraders
A study by Liu et al. (2011) focused on the earthworm Aporrectodea caliginosa and its impact on microbial degradation of phenoxyalkanoic acid herbicides. This research highlighted the ecological role of chemical compounds in soil remediation and the biodegradation of pollutants, suggesting potential indirect applications of related hydroxy acids in environmental science (Liu, Zaprasis, Liu, Drake, & Horn, 2011).
Synthesis and Characterization of Complexes
Aboelmagd et al. (2021) synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, evaluating their anti-tumor activities. The findings illustrate the potential of hydroxy acids and their derivatives in the development of novel therapeutic agents, showcasing the diverse applications of these compounds in drug discovery (Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, & Ibrahim, 2021).
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-hydroxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c13-11-5-1-3-9(8-11)7-10(12(15)16)4-2-6-14/h1,3,5,8,10,14H,2,4,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUFBAQNVHRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CCCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2686120.png)
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2686122.png)
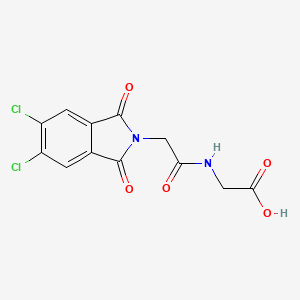
![2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2686127.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686128.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2686129.png)
![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)
![(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol](/img/structure/B2686134.png)
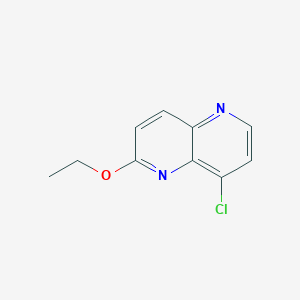
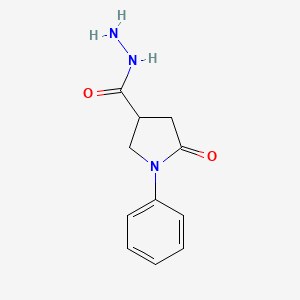
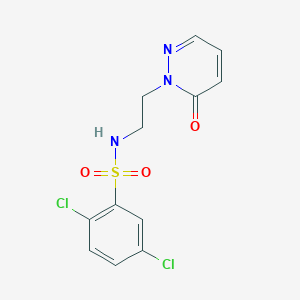
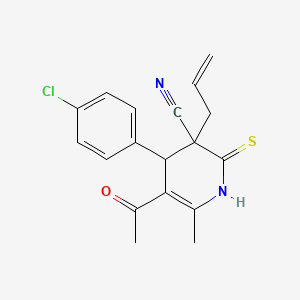
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)
![Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2686142.png)